

An In-depth Technical Guide to the Thermochemical Properties of 4-Nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Nitrobenzoic Acid

Cat. No.: B1664617

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzoic acid ($C_7H_5NO_4$) is a pale yellow, solid organic compound that serves as a crucial intermediate in various chemical syntheses.[1][2] It is a derivative of benzoic acid with a nitro group substituted at the para (4-) position.[1] This substitution significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and physical characteristics. In the pharmaceutical and materials science sectors, a thorough understanding of the thermochemical properties of **4-Nitrobenzoic acid** is paramount for process design, safety assessment, and the prediction of its behavior in various chemical environments.[3] This guide provides a comprehensive overview of the key thermochemical data for **4-Nitrobenzoic acid**, details the experimental protocols for their determination, and visualizes the associated workflows.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of **4-Nitrobenzoic acid**, compiled from critically evaluated data.

Table 1: Enthalpic and Entropic Properties of **4-Nitrobenzoic Acid**

Property	Symbol	Value	Units	State/Conditions
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-426.3 ± 1.5	kJ/mol	solid, 298.15 K
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	-3041.5 ± 1.4	kJ/mol	solid, 298.15 K
Molar Enthalpy of Sublimation	$\Delta_{\text{sub}} H$	115.4 ± 0.6	kJ/mol	at 374.00 K
Molar Enthalpy of Fusion	$\Delta_{\text{fus}} H$	36.90	kJ/mol	at 512.4 K
Molar Entropy of Fusion	$\Delta_{\text{fus}} S$	72.0	J/mol·K	at 512.4 K

Data sourced from the NIST WebBook and Cheméo.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Heat Capacity of **4-Nitrobenzoic Acid**

Property	Symbol	Value	Units	Temperature (K)
Molar Heat Capacity at Constant Pressure	Cp,solid	180.3	J/mol·K	298.00
Molar Heat Capacity at Constant Pressure	Cp,solid	182.8	J/mol·K	297.90
Molar Heat Capacity at Constant Pressure	Cp,solid	197.9	J/mol·K	323.00

Data sourced from the NIST WebBook and Cheméo.[\[4\]](#)[\[5\]](#)

Table 3: Physical Properties of **4-Nitrobenzoic Acid**

Property	Value	Units
Molecular Weight	167.12	g/mol
Melting Point	237-240	°C
Boiling Point (Normal)	Decomposes	°C
Triple Point Temperature	514.6	K

Data sourced from PubChem, Sigma-Aldrich, and NIST.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined using a bomb calorimeter, which also allows for the calculation of the standard enthalpy of formation.^[9]

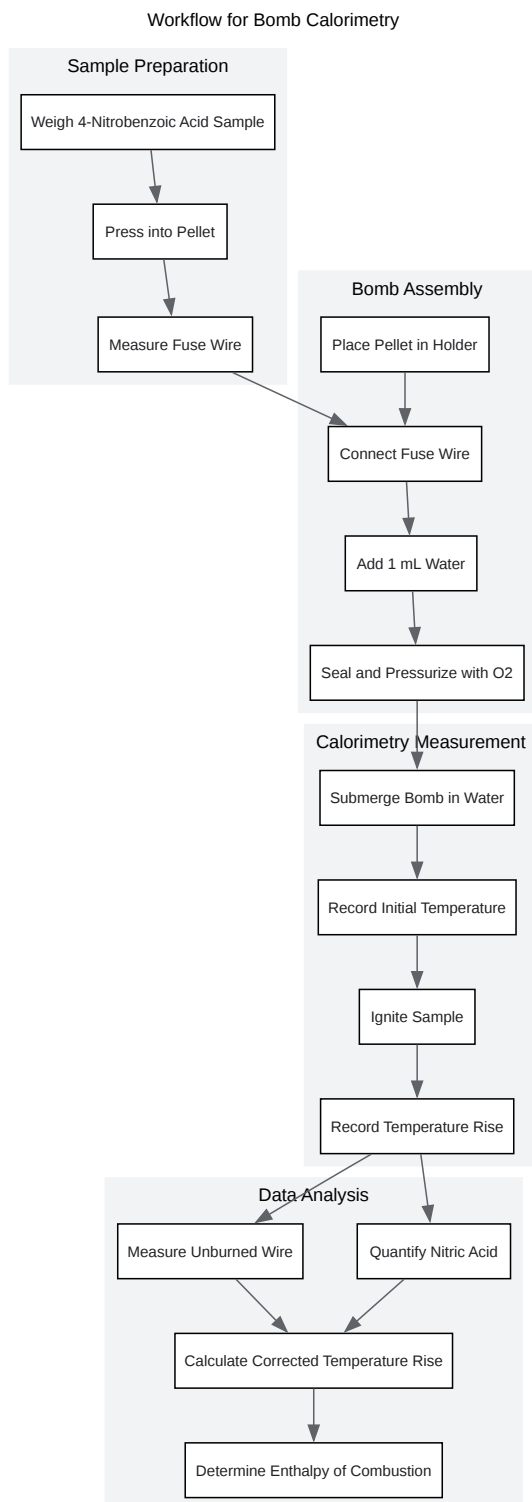
Principle: A precisely weighed sample of **4-Nitrobenzoic acid** is completely combusted in a high-pressure oxygen atmosphere within a sealed, constant-volume container (the "bomb").^[10] The heat released during combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.^[10]

Procedure:

- A pellet of known mass (typically not exceeding 1 gram) of **4-Nitrobenzoic acid** is placed in a sample holder within the bomb.^{[1][11]}
- A fuse wire of known length and mass is connected to electrodes, with the wire in contact with the sample to ensure ignition.^[12]
- A small, known amount of water (e.g., 1 ml) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.^{[1][11]}
- The bomb is sealed and flushed with pure oxygen to remove any atmospheric nitrogen, then pressurized with oxygen to approximately 25-30 atm.^{[11][12]}
- The bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.^[11]
- The initial temperature of the water is recorded at regular intervals to establish a baseline.^[11]
- The sample is ignited by passing an electric current through the fuse wire.^[1]
- The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to establish a post-combustion trend.^[11]

- After the experiment, the bomb is depressurized, and the interior is inspected for any unburned sample. The length of the remaining fuse wire is measured.[\[13\]](#) The nitric acid formed from trace nitrogen is quantified by titration.[\[10\]](#)

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[\[13\]](#) The total heat released is calculated from the temperature rise, and after correcting for the heat from the fuse wire combustion and nitric acid formation, the standard enthalpy of combustion of **4-Nitrobenzoic acid** is determined.[\[10\]](#)



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Caption: Workflow for Determining Enthalpy of Combustion via Bomb Calorimetry.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid at different temperatures. A common method for low vapor pressure solids is the Knudsen effusion technique.^{[4][6]}

Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum from a temperature-controlled cell.^[8] The rate of mass loss is proportional to the vapor pressure.

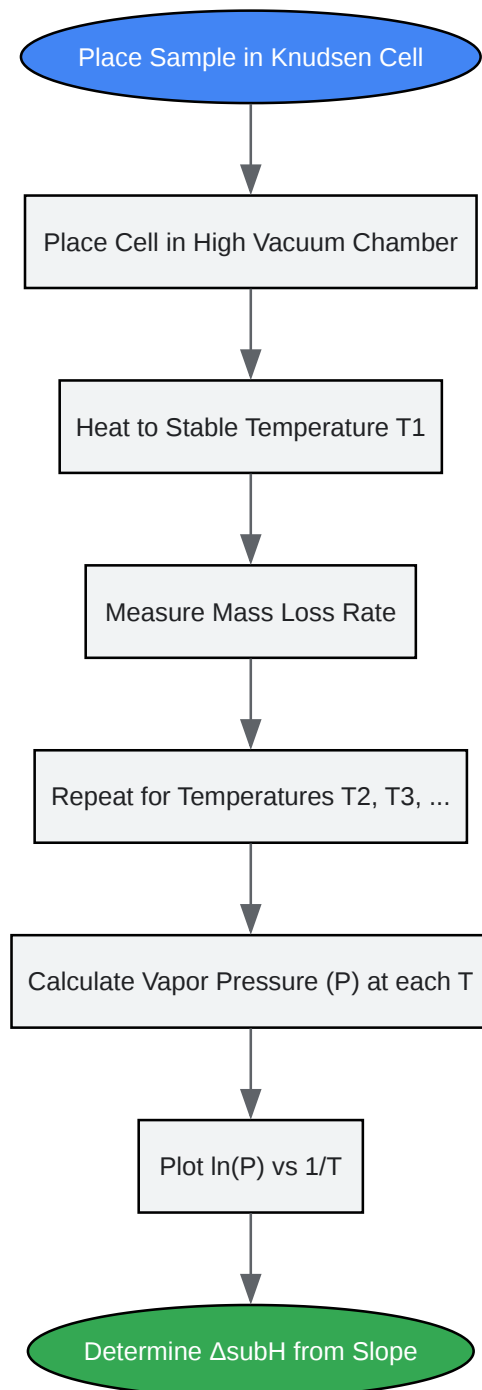
Procedure:

- A small amount of **4-Nitrobenzoic acid** is placed in a Knudsen cell, which is a container with a small, well-defined orifice.^[4]
- The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.^[4]
- The mass of the cell is monitored over time. This can be done continuously with a microbalance or by weighing the cell before and after a set period.^[6]
- The experiment is repeated at several different temperatures.^[9]

Data Analysis:

- The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.^[8]
- The enthalpy of sublimation ($\Delta_{\text{sub}}H$) is then determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.^[14]

Workflow for Enthalpy of Sublimation

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Caption: Workflow for Determining Enthalpy of Sublimation using Knudsen Effusion.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry (DSC) is a rapid and effective method for determining the heat capacity of solids.^{[5][7]}

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as they are subjected to a controlled temperature program.^[15]

Procedure:

- A baseline measurement is performed with empty sample and reference pans to account for any instrumental asymmetry.^[15]
- A reference material with a well-known heat capacity, typically sapphire, is weighed and placed in the sample pan. The DSC is run over the desired temperature range (e.g., at a heating rate of 20 °C/min).^[7]
- The **4-Nitrobenzoic acid** sample is weighed into a sample pan and subjected to the same temperature program as the reference material.^[7]

Data Analysis: The heat flow difference between the sample and the reference is recorded. The specific heat capacity of the **4-Nitrobenzoic acid** is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.^[15]

Conclusion

The thermochemical properties of **4-Nitrobenzoic acid** are fundamental to its application in scientific research and industrial processes. The data and protocols presented in this guide offer a robust foundation for professionals in drug development and chemical synthesis. Accurate determination and application of these parameters are essential for reaction modeling, ensuring process safety, and optimizing the synthesis of novel compounds and materials.

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